molecular formula C12H15N3O6 B1433834 Isocyanuric Acid (S,S,S)-Triglycidyl Ester CAS No. 240408-81-5

Isocyanuric Acid (S,S,S)-Triglycidyl Ester

Cat. No.: B1433834
CAS No.: 240408-81-5
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-CIUDSAMLSA-N
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Description

Isocyanuric Acid (S,S,S)-Triglycidyl Ester is a chemical compound derived from isocyanuric acid, which is known for its triazine ring structure. This compound is characterized by the presence of three glycidyl ester groups attached to the triazine ring. It is widely used in various industrial applications due to its unique chemical properties, including its ability to form cross-linked polymers.

Scientific Research Applications

Isocyanuric Acid (S,S,S)-Triglycidyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.

    Biology: Employed in the modification of biomolecules for various bioconjugation applications.

    Medicine: Utilized in the development of drug delivery systems and biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Future Directions

The future directions in the field of organic synthesis are towards the development of more sustainable and efficient methods . This includes the use of bio-based monomers, green solvents, and renewable resources .

Mechanism of Action

Target of Action

It’s known that esters, in general, can interact with various biological molecules, including proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s known that esters can undergo hydrolysis in the presence of water or enzymes, leading to the formation of an alcohol and a carboxylic acid or its salt . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the potential for esters to interact with proteins and enzymes, it’s plausible that this compound could affect various biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Esters are generally known to be well absorbed in the gastrointestinal tract, and they can be widely distributed throughout the body due to their lipophilic nature . The metabolism of esters typically involves hydrolysis, leading to the formation of an alcohol and a carboxylic acid or its salt . These metabolites can then be further metabolized or excreted from the body.

Result of Action

The hydrolysis of esters can lead to changes in the structure and function of target molecules, potentially affecting cellular processes .

Action Environment

The action, efficacy, and stability of Isocyanuric Acid (S,S,S)-Triglycidyl Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster in acidic or alkaline conditions . Temperature can also affect the rate of this reaction, as well as the stability of the compound .

Biochemical Analysis

Biochemical Properties

Isocyanuric Acid (S,S,S)-Triglycidyl Ester plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with amino acid residues in proteins, leading to modifications in protein structure and function. For instance, it can interact with lysine residues, forming stable adducts that can alter enzyme activity. Additionally, this compound can react with thiol groups in cysteine residues, leading to the formation of disulfide bonds and affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of kinases, enzymes that play a critical role in signal transduction pathways. By inhibiting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in their activity and function. Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical reactions. For instance, this compound can inhibit the activity of proteases by binding to their catalytic residues, preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins. By altering the activity of these proteins, this compound can influence the transcription of target genes and affect cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolism. In in vitro studies, this compound has been shown to induce apoptosis in certain cell types, suggesting that prolonged exposure can lead to cell death .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and affect cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. In animal studies, high doses of this compound have been associated with liver and kidney toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular metabolism. Additionally, this compound can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. For example, this compound can inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its structure. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on its affinity for different cell types and its ability to cross biological barriers .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, this compound can be localized to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. Additionally, this compound can accumulate in the nucleus, affecting the activity of transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isocyanuric Acid (S,S,S)-Triglycidyl Ester typically involves the reaction of isocyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the triglycidyl ester. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Isocyanuric Acid (S,S,S)-Triglycidyl Ester undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: The glycidyl ester groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked polymers.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used in epoxide ring-opening reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.

Major Products:

    Cross-Linked Polymers: Formed through epoxide ring-opening reactions.

    Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

Comparison with Similar Compounds

    Isocyanuric Acid (S,S,S)-Triallyl Ester: Similar in structure but contains allyl groups instead of glycidyl ester groups.

    Isocyanuric Acid (S,S,S)-Trimethyl Ester: Contains methyl ester groups instead of glycidyl ester groups.

    Isocyanuric Acid (S,S,S)-Tris(2-hydroxyethyl) Ester: Contains hydroxyethyl groups instead of glycidyl ester groups.

Uniqueness: Isocyanuric Acid (S,S,S)-Triglycidyl Ester is unique due to its glycidyl ester groups, which provide high reactivity and versatility in forming cross-linked polymers. This makes it particularly valuable in applications requiring strong and durable materials, such as coatings and adhesives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isocyanuric Acid (S,S,S)-Triglycidyl Ester involves the reaction of Isocyanuric Acid with Epichlorohydrin in the presence of a base catalyst to form (S,S,S)-Triglycidyl Isocyanurate. This intermediate is then reacted with an excess of Sodium Hydroxide to form the final product, Isocyanuric Acid (S,S,S)-Triglycidyl Ester.", "Starting Materials": [ "Isocyanuric Acid", "Epichlorohydrin", "Sodium Hydroxide" ], "Reaction": [ "Step 1: Isocyanuric Acid is dissolved in a solvent such as water or ethanol.", "Step 2: Epichlorohydrin is added to the solution in a molar ratio of 1:3 (Isocyanuric Acid:Epichlorohydrin).", "Step 3: A base catalyst such as Sodium Hydroxide or Potassium Hydroxide is added to the solution to initiate the reaction.", "Step 4: The reaction mixture is heated and stirred for several hours to allow the reaction to proceed.", "Step 5: The (S,S,S)-Triglycidyl Isocyanurate intermediate is formed and is isolated by filtration or extraction.", "Step 6: The intermediate is then dissolved in a solvent such as water or ethanol.", "Step 7: An excess of Sodium Hydroxide is added to the solution to hydrolyze the epoxide groups and form Isocyanuric Acid (S,S,S)-Triglycidyl Ester.", "Step 8: The reaction mixture is heated and stirred for several hours to allow the reaction to proceed.", "Step 9: The final product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS No.

240408-81-5

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

1,3,5-tris[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m0/s1

InChI Key

OUPZKGBUJRBPGC-CIUDSAMLSA-N

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@H]3CO3)C[C@H]4CO4

SMILES

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

solubility

Water < 1 (mg/mL)
O.1 N HCl < 1 (mg/mL)
pH 4 buffer 2.5 - 5 (mg/mL)
pH 9 buffer < 1 (mg/mL)
0.1 N NaOH 1 - 2.5 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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